molecular formula C13H24N4O4S2 B2988598 1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1428359-99-2

1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2988598
CAS No.: 1428359-99-2
M. Wt: 364.48
InChI Key: CXMAUQFKXKJVQA-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,5-trimethyl-1H-pyrazole core linked to a complex sulfonamide group, a structural motif prevalent in many biologically active compounds . The integration of the pyrazole and sulfonamide pharmacophores is a well-established strategy in the design of novel therapeutic agents, as this combination is known to contribute to a wide spectrum of pharmacological activities . Pyrazole-sulfonamide hybrids are frequently investigated for their potential as enzyme inhibitors. Specifically, compounds with this architecture have been explored as potent, systemically available inhibitors of targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory responses . The presence of the (1-(methylsulfonyl)piperidin-4-yl)methyl moiety in this particular compound may influence its physicochemical properties and binding affinity, potentially making it a valuable tool for studying enzyme kinetics and receptor interactions in vitro. Researchers can utilize this chemical in high-throughput screening campaigns to identify new lead compounds or in structure-activity relationship (SAR) studies to optimize potency and selectivity . Its applications extend to biochemical research in areas such as oncology, immunology, and neuroscience. This product is intended for use by qualified researchers in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O4S2/c1-10-13(11(2)16(3)15-10)23(20,21)14-9-12-5-7-17(8-6-12)22(4,18)19/h12,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMAUQFKXKJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antiproliferative, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H24N6O3S2C_{16}H_{24}N_{6}O_{3}S_{2} with a molecular weight of 412.53 g/mol. The structure features a pyrazole core linked to a piperidine group and a sulfonamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H24N6O3S2C_{16}H_{24}N_{6}O_{3}S_{2}
Molecular Weight412.53 g/mol
CAS Number1428357-39-4

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, the compound has been shown to possess antibacterial and antifungal activities. A study highlighted that various pyrazole derivatives, including sulfonamides, demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential for therapeutic use in infectious diseases .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in vitro against cancer cell lines. A notable study assessed its effects on U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing that the compound exhibits low cytotoxicity while demonstrating significant antiproliferative activity. The half-maximal inhibitory concentration (IC50) values were determined to assess potency against cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways associated with cell proliferation and microbial growth. Pyrazole derivatives are known to interact with various protein targets involved in cancer and infection pathways, potentially leading to their observed bioactivities .

Case Studies and Research Findings

  • Anticancer Properties : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. The results indicated that these compounds could inhibit cell growth without significant cytotoxicity, making them promising candidates for further development as anticancer agents .
  • Antimicrobial Testing : In a comparative study of various pyrazole derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

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